molecular formula C18H18N2O3S B2508019 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea CAS No. 2320538-91-6

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea

Cat. No.: B2508019
CAS No.: 2320538-91-6
M. Wt: 342.41
InChI Key: RNULUJVCGRCSMX-UHFFFAOYSA-N
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Description

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method involves the condensation of thiophene-2-carboxaldehyde with furan-2-carboxylic acid under acidic conditions to form the thiophene-furan intermediate. This intermediate is then reacted with 2-methylphenyl isocyanate in the presence of a base such as triethylamine to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides and epoxides, respectively.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the urea moiety to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, epoxides

    Reduction: Amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-phenylurea: Similar structure but lacks the 2-methyl group on the phenyl ring.

    3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(4-methylphenyl)urea: Similar structure but with a methyl group at the 4-position of the phenyl ring.

Uniqueness

The uniqueness of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea lies in the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties. The presence of both thiophene and furan rings, along with the urea moiety, provides a versatile platform for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)15-8-9-16(23-15)17-7-4-10-24-17/h2-10,14,21H,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNULUJVCGRCSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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